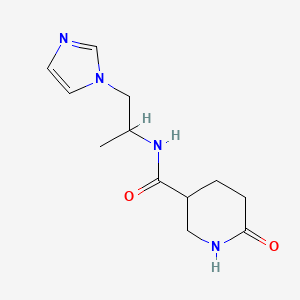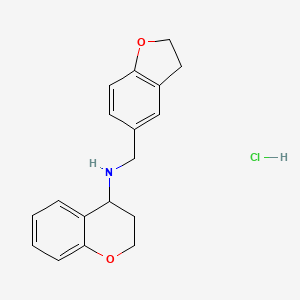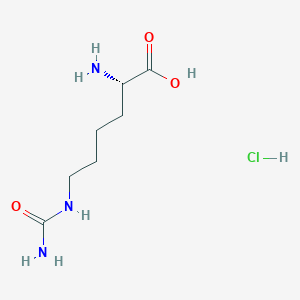
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, also known as GSK2330672, is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR plays an important role in the innate immune response, and its dysregulation has been implicated in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. In
作用機序
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide inhibits the activity of PKR by binding to its kinase domain and preventing its autophosphorylation. This, in turn, blocks downstream signaling pathways involved in the innate immune response, including the interferon pathway.
Biochemical and Physiological Effects:
In addition to its effects on viral replication and tumor growth, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide is its specificity for PKR, which allows for targeted inhibition of this enzyme without affecting other kinases. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. Additionally, its stability and solubility may pose challenges in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide. One area of interest is in the development of combination therapies for viral infections and cancer, in which N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide could be used in conjunction with other drugs to enhance their efficacy. Another area of research is in the development of more potent and selective PKR inhibitors, which could have broader therapeutic applications. Finally, further investigation is needed to fully elucidate the biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, particularly in the context of neurodegenerative disorders.
合成法
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-1H-imidazole with 2-(1-piperidinyl)acetic acid to form the intermediate N-(1-imidazol-1-ylpropan-2-yl)-2-(1-piperidinyl)acetic acid. This intermediate is then converted to the final product, N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide, through a series of reactions involving acid chlorides and amines.
科学的研究の応用
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. One area of research has been in the treatment of viral infections, particularly those caused by RNA viruses such as hepatitis C virus and Zika virus. PKR plays an important role in the host response to viral infection, and N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to inhibit PKR activity and reduce viral replication in vitro.
Another area of research has been in the treatment of cancer. PKR is known to be upregulated in many types of cancer, and its activation can lead to tumor cell death. N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(7-16-5-4-13-8-16)15-12(18)10-2-3-11(17)14-6-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYIOPAKPJIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)


